Application Summary: The compound “6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole” has been used in the preparation of Abemaciclib , a kinase inhibitor for the treatment of adult patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer who have experienced disease progression following endocrine therapy and prior chemotherapy .
Application Summary: The compound “6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole” is an organic synthesis intermediate . It’s used in laboratory research and chemical synthesis processes .
Methods of Application: A method for synthesizing “6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole” involves several steps, including adding sodium hydride into a reaction bottle, dissolving N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine in an aprotic solvent, heating the reaction system, and stirring for reaction .
Results or Outcomes: The result of this synthesis process is the compound “6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole” itself . The compound is then used as an intermediate in further chemical reactions .
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a heterocyclic organic compound with the molecular formula C₁₁H₁₂BrFN₂ and a molecular weight of 271.13 g/mol. This compound belongs to the class of substituted benzimidazoles, characterized by a fused benzene and imidazole ring structure. The presence of bromine, fluorine, isopropyl, and methyl groups contributes to its unique chemical properties. It serves primarily as an intermediate in pharmaceutical synthesis, particularly in the production of Abemaciclib, a drug used for treating certain types of breast cancer .
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for Abemaciclib, which acts as a cyclin-dependent kinase (CDK) inhibitor []. CDKs are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, Abemaciclib can slow down the growth and division of cancer cells.
The synthesis typically involves:
While 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole itself does not have a well-defined biological mechanism, it plays a crucial role as a precursor in the synthesis of Abemaciclib. This drug functions as a cyclin-dependent kinase (CDK) inhibitor, which is essential for regulating cell division. By inhibiting CDKs, Abemaciclib slows down the growth and proliferation of cancer cells .
The synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves several key steps:
Several compounds share structural similarities with 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Here are some notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
5-Bromo-6-fluoro-1H-benzo[d]imidazole | 0.70 | Contains bromine and fluorine but lacks isopropyl group. |
5-Fluoro-2-methyl-1H-benzo[d]imidazole | 0.69 | Lacks bromine; has only one fluorine substituent. |
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde | 0.69 | Contains a carbonyl group instead of alkyl substituents. |
6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 0.80 | Similar structure but differs in fluorine positioning. |
5-Bromo-2-methyl-1H-benzo[d]imidazole | 0.73 | Lacks fluorine; focuses on bromine substitution. |
These compounds exhibit varying degrees of similarity based on their functional groups and structural arrangements, highlighting the uniqueness of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole within its class .